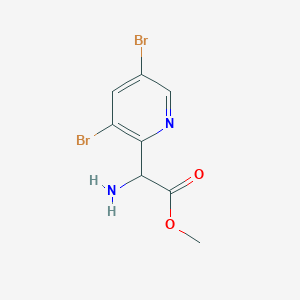
Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at positions 3 and 5, an amino group at position 2, and a methyl ester group at the alpha position relative to the amino group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with 2-amino-3,5-dibromopyridine, which is then reacted with methyl bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromine atoms and the amino group may facilitate binding to enzymes or receptors, leading to modulation of their activity . Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromopyridine: Lacks the ester group but shares the pyridine core and bromine substitutions.
Methyl 2-(5-bromopyridin-2-yl)acetate: Contains only one bromine atom and lacks the amino group.
2-Amino-3-bromopyridine: Contains only one bromine atom and lacks the ester group.
Uniqueness
Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine atoms and the amino group on the pyridine ring, along with the ester group, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8Br2N2O2 |
|---|---|
Molecular Weight |
323.97 g/mol |
IUPAC Name |
methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate |
InChI |
InChI=1S/C8H8Br2N2O2/c1-14-8(13)6(11)7-5(10)2-4(9)3-12-7/h2-3,6H,11H2,1H3 |
InChI Key |
KYJQDOQBPJUISO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)

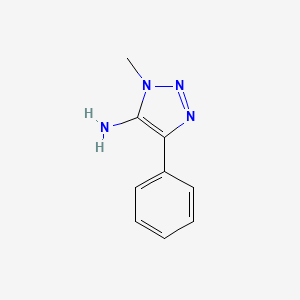

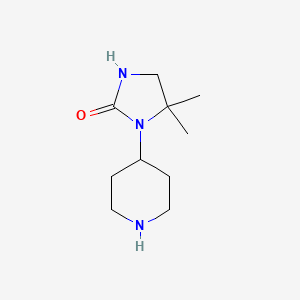
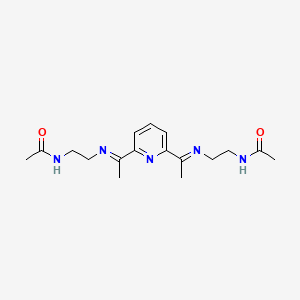



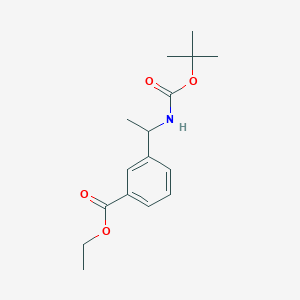
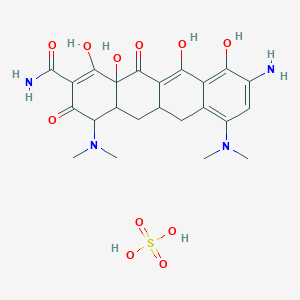
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)


